molecular formula C9H7ClF2O2 B594178 Methyl 4-(chloromethyl)-3,5-difluorobenzoate CAS No. 1263283-69-7

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

Cat. No.: B594178
CAS No.: 1263283-69-7
M. Wt: 220.6
InChI Key: RWNXTXQXCJVRLY-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-3,5-difluorobenzoate: is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methyl ester group, a chloromethyl group, and two fluorine atoms attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate typically involves the esterification of 4-(chloromethyl)-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chloromethyl)-3,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloromethyl group.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 4-(chloromethyl)-3,5-difluorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3,5-difluorobenzoate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)-3,5-difluorobenzoate
  • Methyl 4-(iodomethyl)-3,5-difluorobenzoate
  • Methyl 4-(hydroxymethyl)-3,5-difluorobenzoate

Comparison: Methyl 4-(chloromethyl)-3,5-difluorobenzoate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to bromomethyl, iodomethyl, or hydroxymethyl derivatives. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXTXQXCJVRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677427
Record name Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-69-7
Record name Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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